molecular formula C15H17N3OS B2772217 {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 412331-95-4

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2772217
CAS No.: 412331-95-4
M. Wt: 287.38
InChI Key: WWAUNMJQFAJHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C15H17N3OS It is known for its unique structure, which includes a thienylcarbonyl group attached to a piperazine ring, further connected to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-(2-thienylcarbonyl)piperazine with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on charcoal for hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on charcoal.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamine group, using reagents such as alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on charcoal.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of amines.

Scientific Research Applications

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine include:

  • 4-(4-Aminophenyl)-1-piperazinyl]thiophen-2-ylmethanone
  • 4-(2-Thienylcarbonyl)piperazine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAUNMJQFAJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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